molecular formula C6H12O5 B1171984 C.I.Disperse Violet 40 CAS No. 12223-78-8

C.I.Disperse Violet 40

Cat. No.: B1171984
CAS No.: 12223-78-8
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Disperse Violet 40 (CAS No. 12223-78-8) is a synthetic dye primarily used in the textile industry for coloring polyester and acetate fibers. It is classified under intermediates, building blocks, and lab chemicals, and is supplied globally by LEAP CHEM CO., LTD., a Hong Kong-based trader with ISO certification and a revenue exceeding $100 million annually .

Properties

CAS No.

12223-78-8

Molecular Formula

C6H12O5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Disperse Dyes and Their CAS Numbers

Color Index Name CAS Number Primary Application Regulatory Notes
C.I. Disperse Violet 40 12223-78-8 Polyester/Acetate dyeing Not listed in ZDHC MRSL
C.I. Disperse Blue 26 3860-63-7 Synthetic textiles Restricted under ZDHC MRSL
C.I. Disperse Orange 1 2581-69-3 Nylon/Polyester blends Restricted under ZDHC MRSL
C.I. Disperse Red 1 2872-52-8 Automotive textiles Restricted under ZDHC MRSL
C.I. Disperse Yellow 1 119-15-3 Plastics and coatings Restricted under ZDHC MRSL

Key Findings:

  • Structural Analogues: While direct structural data for C.I. Disperse Violet 40 are unavailable, its functional peers (e.g., Disperse Blue 35A/B, CAS 56524-77-7/56524-76-6) share similar anthraquinone-based frameworks, which are known for thermal stability and colorfastness .
  • Application Scope : Violet 40 is optimized for high-temperature dyeing processes, comparable to Disperse Red 151 (CAS 61968-47-6) and Disperse Orange 149 (CAS 85136-74-9), which are used in specialized textile niches .

Research and Compliance Considerations

  • Safer Alternatives : The textile industry is transitioning toward ZDHC MRSL-compliant dyes. Suppliers are advised to verify Violet 40’s compliance through third-party testing and Safety Data Sheets (SDS) that meet Global Harmonized System (GHS) standards .
  • Performance Gaps : Existing literature lacks comparative studies on Violet 40’s photostability, washfastness, or biodegradability relative to restricted dyes like Disperse Orange 1. Further research is needed to validate its suitability as a sustainable alternative.

Q & A

Basic Research Question: What are the optimal synthesis conditions for C.I. Disperse Violet 40 to achieve high yield and purity?

Methodological Answer:
To determine optimal synthesis parameters, researchers should employ a factorial experimental design, varying factors such as reaction temperature (e.g., 60–120°C), pH (4–8), and catalyst concentration. Quantitative analysis via HPLC or UV-Vis spectroscopy can assess yield and purity . Replication across multiple batches ensures reproducibility. Basic studies should reference standardized protocols for azo dye synthesis and compare results to established purity thresholds (e.g., >95% by mass spectrometry) .

Advanced Research Question: How do solvent polarity and substituent effects influence the tautomeric equilibria of C.I. Disperse Violet 40 during synthesis, and how does this impact chromophore stability? Methodological Answer: Advanced studies require mixed-methods approaches:

  • Quantitative: Use time-resolved spectroscopy (e.g., Raman or FTIR) to monitor tautomeric shifts under varying solvent conditions.
  • Qualitative: Apply DFT calculations to model electron density distributions and predict stability.
    Contradictions in observed vs. predicted tautomer ratios should be resolved via sensitivity analysis, prioritizing variables with the highest Sobol indices .

Basic Research Question: What spectroscopic techniques are most effective for characterizing C.I. Disperse Violet 40’s structural integrity?

Methodological Answer:
Begin with UV-Vis spectroscopy to confirm λmax (typically 540–560 nm for disperse violet dyes) and compare to literature values. Pair with FTIR to identify functional groups (e.g., -N=N- stretch at 1450–1600 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation. Validate using reference standards from accredited databases (e.g., SciFinder or Reaxys) .

Advanced Research Question: How do intermolecular interactions between C.I. Disperse Violet 40 and textile polymers affect its spectral properties under mechanical stress? Methodological Answer: Combine atomic force microscopy (AFM) with in-situ UV-Vis to map dye-polymer adhesion. Use multivariate regression to correlate spectral shifts (Δλmax) with mechanical stress thresholds. Address contradictions in adhesion models by incorporating surface charge data (via zeta potential measurements) and molecular dynamics simulations .

Basic Research Question: What are the standard protocols for assessing the photostability of C.I. Disperse Violet 40 in textile applications?

Methodological Answer:
Conduct accelerated weathering tests (e.g., ISO 105-B02) using xenon-arc lamps to simulate UV exposure. Quantify degradation via color difference metrics (ΔE*ab) and HPLC to identify breakdown products. Baseline studies should include control samples with known photostabilizers (e.g., HALS inhibitors) .

Advanced Research Question: What mechanistic pathways dominate the photodegradation of C.I. Disperse Violet 40 under varying oxygen concentrations, and how do radical scavengers alter reaction kinetics? Methodological Answer: Employ electron paramagnetic resonance (EPR) to detect radical intermediates (e.g., hydroxyl or azo radicals) under controlled O₂ levels. Pair with kinetic Monte Carlo simulations to model degradation pathways. Resolve conflicting data on scavenger efficacy by conducting dose-response studies and comparing Arrhenius parameters for competing reactions .

Basic Research Question: How can researchers ensure batch-to-batch consistency in C.I. Disperse Violet 40 production for experimental reproducibility?

Methodological Answer:
Implement statistical process control (SPC) charts to monitor critical parameters (e.g., particle size distribution via DLS, dye content via titration). Use ANOVA to compare batch means and identify outliers. Document deviations in a centralized database to refine SOPs .

Advanced Research Question: What multivariate statistical models best predict the impact of trace impurities (e.g., isomers or byproducts) on the dyeing performance of C.I. Disperse Violet 40? Methodological Answer: Apply partial least squares regression (PLS-R) to correlate impurity profiles (from LC-MS/MS) with dye uptake efficiency. Validate models using cross-validation (e.g., k-fold) and external datasets. Address multicollinearity in impurity data via variable importance in projection (VIP) scores .

Basic Research Question: What are the ecotoxicological screening protocols for C.I. Disperse Violet 40 in aqueous environments?

Methodological Answer:
Follow OECD Test Guidelines (e.g., OECD 201 for algal growth inhibition, OECD 202 for Daphnia acute toxicity). Measure EC50/LC50 values and compare to regulatory thresholds (e.g., EU REACH). Include positive controls (e.g., potassium dichromate) for assay validation .

Advanced Research Question: How do biofilm interactions in wastewater systems modulate the biodegradation kinetics of C.I. Disperse Violet 40, and what role do microbial consortia play in metabolite formation? Methodological Answer: Use metagenomic sequencing to profile microbial communities in biofilm reactors exposed to the dye. Pair with LC-QTOF-MS to track metabolite formation. Apply kinetic modeling (e.g., Monod equations) to quantify biodegradation rates, resolving discrepancies via Akaike information criterion (AIC) model selection .

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